molecular formula C10H22N2O2 B6352317 Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate CAS No. 1154386-40-9

Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate

Cat. No. B6352317
CAS RN: 1154386-40-9
M. Wt: 202.29 g/mol
InChI Key: VVGXXOWZXNYRRA-UHFFFAOYSA-N
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Description

Synthesis Analysis

DMAB can be synthesized through a variety of methods, including the reaction of butyric anhydride with dimethylamine in the presence of a catalyst, such as triethylamine or p-toluenesulfonic acid. The resulting product is then treated with HCl, and the DMAB is extracted with an organic solvent. DMAB can also be synthesized through the reaction of butanoic acid with dimethylamine and an alkylating agent, such as methyl iodide or dimethyl sulfate.


Molecular Structure Analysis

The molecular formula of DMAB is C10H22N2O2 and it has a molecular weight of 202.29 g/mol. The IUPAC name for this compound is methyl 3-[3-(dimethylamino)propylamino]butanoate.


Chemical Reactions Analysis

DMAB was used in the synthesis of lithium enolate via reaction with lithium diisopropylamide .


Physical And Chemical Properties Analysis

DMAB is a colorless liquid with a boiling point of 176-179°C and a melting point of -30°C. The compound is soluble in organic solvents, such as ethanol, acetone, and chloroform, but insoluble in water. DMAB is a basic compound, and its pKa value is reported to be 9.15, indicating that it is a weaker base than other tertiary amines.

Advantages and Limitations for Lab Experiments

The main advantage of using Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate in laboratory experiments is its low cost and availability. It is also relatively easy to handle and store, and is relatively non-toxic. However, it is important to note that this compound is a hazardous waste, and should be handled and disposed of in accordance with local regulations.

Future Directions

For research involving Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate include the development of more efficient and cost-effective synthesis methods, as well as the development of novel applications of this compound in the synthesis of organic compounds. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its environmental impact. Finally, research should be conducted to develop methods for the safe disposal of this compound, as it is classified as a hazardous waste.

Synthesis Methods

Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate can be synthesized by the reaction of dimethylamine with 1,3-butanediol in the presence of a suitable catalyst, such as sodium hydroxide. The reaction is carried out at elevated temperatures and pressures, and the product is isolated by distillation.

Scientific Research Applications

Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate is widely used in scientific research, particularly in the synthesis of organic compounds. It is used in the preparation of a variety of polymers, and is also used in the synthesis of a variety of pharmaceuticals and agrochemicals. It is also used in the synthesis of other organic compounds, such as surfactants and dyes.

Safety and Hazards

The hazard statements for DMAB include H226 - H315 - H319 - H335 . This indicates that DMAB is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 3-[3-(dimethylamino)propylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-9(8-10(13)14-4)11-6-5-7-12(2)3/h9,11H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGXXOWZXNYRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)NCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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